

Technical Guide: NPD8733 Binding Affinity to VCP/p97 D1 Domain

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Compound of Interest		
Compound Name:	NPD8733	
Cat. No.:	B1680003	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth overview of the binding characteristics of the small molecule **NPD8733** to the D1 domain of Valosin-Containing Protein (VCP/p97). VCP/p97 is a critical AAA+ ATPase involved in numerous cellular processes, and its inhibition is a promising strategy in oncology. **NPD8733** has been identified as a specific ligand of the VCP/p97 D1 domain, inhibiting cancer cell-accelerated fibroblast migration.[1] This document compiles the available binding data, detailed experimental protocols for target identification and validation, and visual representations of the relevant biological pathways and experimental workflows. While a quantitative binding affinity (Kd) for **NPD8733** has not been published, this guide presents the qualitative evidence for its specific binding and provides methodologies for its future quantitative characterization.

Quantitative Data Presentation

Currently, there is no publicly available quantitative data (e.g., Kd, IC50 for binding) on the direct binding affinity of **NPD8733** to the VCP/p97 D1 domain. The primary research identified VCP/p97 as the binding partner through affinity-based proteomics and localized the interaction to the D1 domain using truncation mutants.[1] The effect on the ATPase activity of the D1 domain was found to be modest.[1]

Table 1: Summary of NPD8733 Interaction with VCP/p97



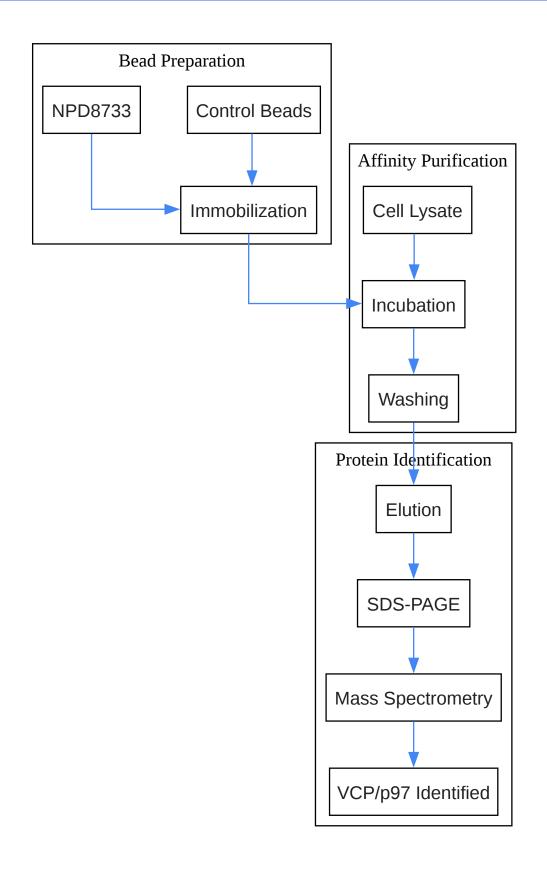
Parameter	Finding	Method	Reference
Binding Target	Valosin-Containing Protein (VCP/p97)	Affinity Chromatography with NPD8733-immobilized beads followed by Mass Spectrometry	[1]
Binding Domain	D1 ATPase Domain	In vitro pulldown assay with VCP/p97 truncation mutants	[1]
Binding Affinity (Kd)	Not Determined	-	-
Effect on D1 Domain ATPase Activity	Modest inhibition	In vitro ATPase activity assay	[1]
Cellular Effect	Inhibition of cancer cell-accelerated fibroblast migration	Wound-healing and Transwell migration assays	[1]

Experimental Protocols Identification of VCP/p97 as the Target of NPD8733

This protocol describes the affinity purification of the cellular target of **NPD8733** using the compound immobilized on beads.

Experimental Workflow for Target Identification





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Caption: Workflow for identifying the cellular target of NPD8733.



Protocol:

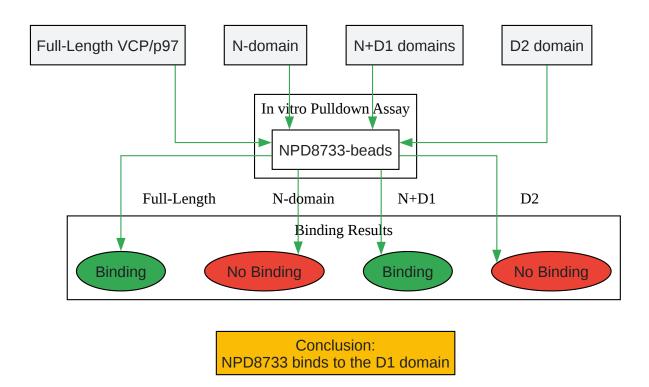
- Preparation of Affinity Beads: NPD8733 is chemically conjugated to sepharose beads.
 Control beads without the compound are also prepared.
- Cell Lysis: Co-cultured NIH3T3 fibroblasts and MCF7 cancer cells are harvested and lysed in a suitable binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5) supplemented with protease inhibitors.
- Affinity Purification: The cell lysate is incubated with the NPD8733-conjugated beads and control beads for several hours at 4°C to allow for protein binding.
- Washing: The beads are washed extensively with the binding buffer to remove nonspecifically bound proteins.
- Elution: The bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.
- Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE.
 Protein bands that are specific to the NPD8733-conjugated beads are excised and identified using mass spectrometry (e.g., MALDI-TOF).[1]

Determination of the NPD8733 Binding Domain on VCP/p97

This protocol outlines the use of VCP/p97 truncation mutants to identify the specific binding domain of NPD8733.

Logical Flow for Binding Domain Mapping





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Caption: Mapping the NPD8733 binding site on VCP/p97.

Protocol:

- Expression of VCP/p97 Truncation Mutants: Various constructs of VCP/p97, each containing different domains (e.g., full-length, N-domain, N+D1 domains, D2 domain), are expressed as fusion proteins (e.g., GST-tagged) in E. coli.
- Cell Lysis: The bacterial cells expressing the different VCP/p97 constructs are lysed to release the fusion proteins.
- In vitro Pulldown Assay: The lysates containing the different VCP/p97 fragments are incubated with NPD8733-conjugated beads.
- Washing and Elution: The beads are washed, and the bound proteins are eluted.

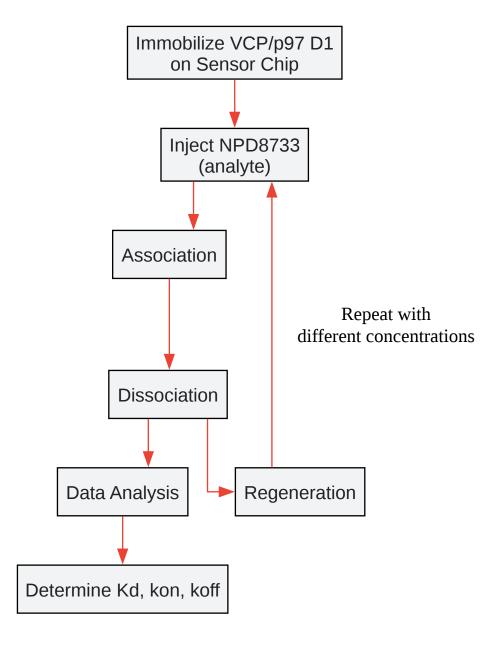


 Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the fusion tag (e.g., anti-GST). The presence of a band indicates binding of that specific VCP/p97 fragment to NPD8733.[1]

General Protocol for Quantitative Binding Affinity Analysis by Surface Plasmon Resonance (SPR)

This is a general protocol for determining the binding kinetics and affinity of a small molecule to a protein.

SPR Experimental Workflow





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Caption: General workflow for SPR analysis.

Protocol:

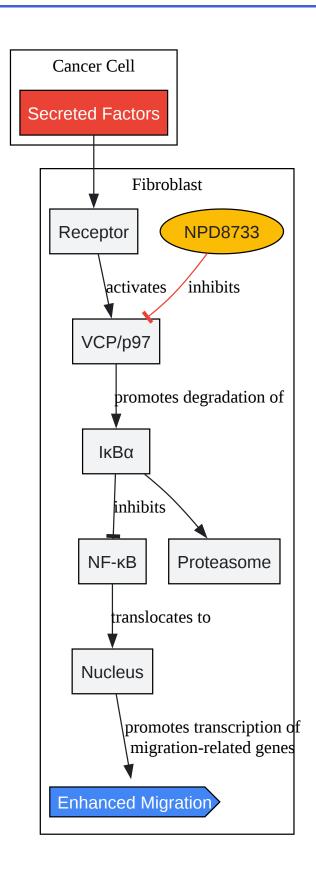
- Immobilization of Ligand: Purified VCP/p97 D1 domain protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
- Analyte Preparation: A series of concentrations of NPD8733 are prepared in a suitable running buffer.
- Binding Measurement: The different concentrations of NPD8733 are injected over the sensor chip surface. The association and dissociation of NPD8733 are monitored in real-time by detecting changes in the refractive index at the chip surface.
- Regeneration: The sensor chip surface is regenerated between injections of different NPD8733 concentrations to remove all bound analyte.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[2][3][4][5]

Signaling Pathway Visualization

VCP/p97 is implicated in multiple cellular pathways. The inhibitory effect of **NPD8733** on cancer cell-accelerated fibroblast migration suggests a role for VCP/p97 in the tumor microenvironment. One of the key pathways regulated by VCP/p97 is the NF-kB signaling pathway, which is known to be involved in cell migration.[1]

VCP/p97 in NF-kB Signaling and Cell Migration





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Caption: Proposed mechanism of NPD8733 action.



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